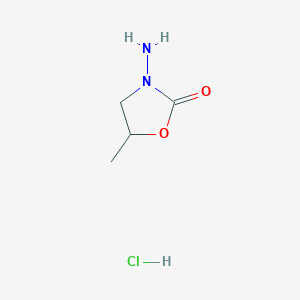

3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride is a chemical compound belonging to the oxazolidinone class. Oxazolidinones are known for their diverse applications in pharmaceuticals, particularly as antibacterial agents. The compound’s structure features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of 1,2-amino alcohols with various reagents. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . This reaction is known for its mild conditions and high yields.

Industrial Production Methods

Industrial production of oxazolidinones, including this compound, often employs transition metal-catalyzed cascade reactions and extended one-pot asymmetric azaelectrocyclization . These methods are efficient and scalable, making them suitable for large-scale production.

化学反応の分析

Types of Reactions

3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield amino alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other derivatives that retain the core oxazolidinone structure .

科学的研究の応用

3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride has numerous applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of other oxazolidinone derivatives.

Biology: The compound is used in studies related to enzyme inhibition and protein synthesis.

Industry: It is used in the development of new materials and as a building block for various chemical products.

作用機序

The mechanism of action of 3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is similar to other oxazolidinones, which are known to be effective against resistant bacterial strains .

類似化合物との比較

Similar Compounds

3-Amino-5-morpholinomethyl-2-oxazolidinone: This compound is a metabolite of furaltadone and has similar antibacterial properties.

Linezolid: A well-known oxazolidinone used as an antibacterial agent.

Tedizolid: Another oxazolidinone with potent antibacterial activity.

Uniqueness

3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and its effectiveness as an antibacterial agent make it a valuable compound in both research and industrial settings .

生物活性

3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride, a member of the oxazolidinone class, is notable for its potential biological activities, particularly as an antibacterial agent. This compound's structure allows it to interfere with bacterial protein synthesis, making it a candidate for further development in antibiotic therapies.

Chemical Structure and Properties

The chemical formula of this compound is C4H9ClN2O2 with a molecular weight of approximately 166.61 g/mol. Its oxazolidinone ring structure is critical for its biological activity, particularly in inhibiting bacterial protein synthesis by binding to the ribosomal subunit.

The primary mechanism of action for this compound involves:

- Inhibition of Protein Synthesis : The compound binds to the 50S ribosomal subunit, preventing the formation of functional proteins necessary for bacterial growth and replication.

This mechanism is similar to that of other oxazolidinones like linezolid, which has established efficacy against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Antibacterial Activity

Research indicates that compounds within the oxazolidinone class exhibit significant antibacterial properties. For instance:

- Gram-positive Bacteria : Studies have shown that this compound displays activity against various Gram-positive bacteria. Its effectiveness can be attributed to its structural similarities with linezolid and other derivatives that have been tested against resistant strains.

Structure–Activity Relationship (SAR)

Investigations into the SAR of oxazolidinones reveal that small modifications in their chemical structure can significantly impact their biological activity. For example:

- Methyl Substitution : The specific methyl substitution pattern on the oxazolidinone ring in 3-amino-5-methyl derivatives enhances its interaction with bacterial ribosomes compared to other analogs .

Study on Efficacy Against Resistant Strains

A notable study evaluated the efficacy of various oxazolidinone derivatives against resistant strains of Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound exhibited lower Minimum Inhibitory Concentration (MIC) values than many traditional antibiotics, highlighting its potential as a therapeutic agent in treating resistant infections .

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Linezolid | 4 | MRSA |

| 3-Amino-5-methyl | 2 | MRSA |

| Other Oxazolidinones | Varies | Various Gram-positive |

特性

分子式 |

C4H9ClN2O2 |

|---|---|

分子量 |

152.58 g/mol |

IUPAC名 |

3-amino-5-methyl-1,3-oxazolidin-2-one;hydrochloride |

InChI |

InChI=1S/C4H8N2O2.ClH/c1-3-2-6(5)4(7)8-3;/h3H,2,5H2,1H3;1H |

InChIキー |

LHCAUGYHUWPEMM-UHFFFAOYSA-N |

正規SMILES |

CC1CN(C(=O)O1)N.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。